
Palmatine hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmatine hydroxide is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from plants such as Fibraurea recisa and Berberis cretica. This compound exhibits a wide range of pharmacological and biological properties, including antimicrobial, antiviral, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palmatine hydroxide can be synthesized through various chemical processes. One common method involves the etherification of o-dimethoxybenzene, followed by acetonitrilization to prepare methylenedioxy benzene acetonitrile. This is then hydrogenated to produce o-dimethoxy-phenethylamine, which undergoes condensation to form palmatine .
Industrial Production Methods: In industrial settings, this compound is often synthesized using berberine as a raw material. The improved synthetic method using berberine has a high yield, with a total yield of approximately 54% .
Analyse Des Réactions Chimiques
Types of Reactions: Palmatine hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other isoquinoline alkaloids.
Substitution: The compound can undergo substitution reactions, particularly at the 9-position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various palmatine derivatives, which exhibit enhanced pharmacological properties .
Applications De Recherche Scientifique
Palmatine hydroxide has numerous applications in scientific research:
Mécanisme D'action
Palmatine hydroxide exerts its effects through several molecular targets and pathways:
Nrf2/HO-1 Pathway: It modulates oxidative stress and neuroinflammation by activating the Nrf2/HO-1 pathway, which enhances the expression of antioxidant proteins.
Insulin Signaling Pathway: this compound modulates the insulin signaling pathway by reducing the expression of PKC-α and increasing the expression of tyrosine phosphorylation, thereby activating the IRS-1-PI3K-AKT2 cascade and enhancing GLUT4 translocation.
Comparaison Avec Des Composés Similaires
Palmatine hydroxide is unique compared to other similar compounds due to its broad-spectrum pharmacological effects and its ability to induce mitophagy. Similar compounds include:
Berberine: Another protoberberine alkaloid with antimicrobial and anti-inflammatory properties.
Coptisine: A related isoquinoline alkaloid with similar pharmacological effects.
Jatrorrhizine: Another compound in the same class, known for its antimicrobial activity
This compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in neurodegenerative diseases .
Propriétés
Numéro CAS |
131-04-4 |
|---|---|
Formule moléculaire |
C21H23NO5 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide |
InChI |
InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
FQXRAAFEBRSBND-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-] |
SMILES canonique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-] |
| 131-04-4 | |
Numéros CAS associés |
3486-67-7 (Parent) |
Synonymes |
erbericinine berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1) dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1) o,o-dimethyldemethyleneberberine palmatine palmatine cation palmatine chloride palmatine hydrochloride palmatine hydroxide palmatine iodide palmatine ion palmatine sulfate palmatinium hydroxide palmitine hydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




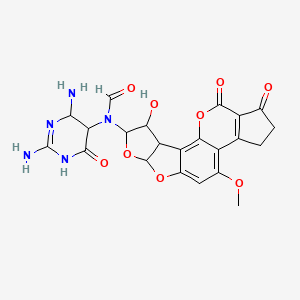

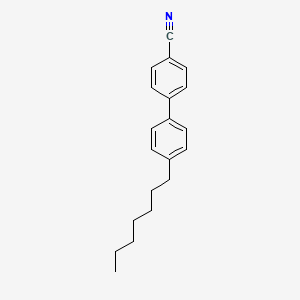


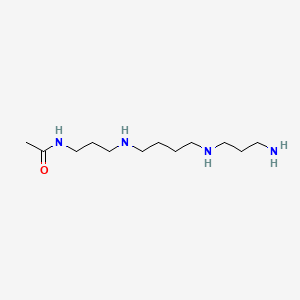


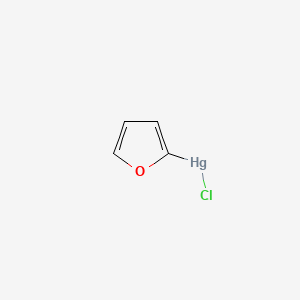
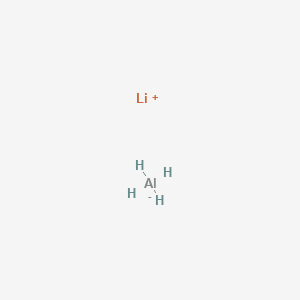
![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester](/img/structure/B1195914.png)

